N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
This compound is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazol-5-yl group and a fluorinated phenyl moiety. The structure includes:
- Thiophene ring: A sulfur-containing heterocycle providing rigidity and π-conjugation.
- 1,2,4-Oxadiazole ring: An electron-deficient heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- N-(4-fluorophenyl)-N-methylsulfonamide: A sulfonamide group with dual 4-fluorophenyl substituents, which may influence solubility, bioavailability, and target interactions via hydrophobic and electrostatic effects.
The compound’s synthesis likely involves coupling reactions between sulfonamide precursors and oxadiazole-containing intermediates, analogous to methods described for related triazole and oxadiazole derivatives .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S2/c1-24(15-8-6-14(21)7-9-15)29(25,26)16-10-11-28-17(16)19-22-18(23-27-19)12-2-4-13(20)5-3-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKSQMBHLZUZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, sulfonamide group, and oxadiazole moiety, which contribute to its unique pharmacological properties. The presence of fluorine enhances lipophilicity, potentially affecting its interaction with biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and biological activity |
| Oxadiazole Moiety | Implicated in various biological interactions |
| Thiophene Ring | Contributes to the compound's stability |
| Sulfonamide Group | Associated with antibacterial properties |
Research indicates that this compound exhibits a range of biological activities through various mechanisms:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Potential : Oxadiazole derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of similar sulfonamide compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
- Anticancer Studies : In vitro tests showed that oxadiazole derivatives could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of cell signaling pathways related to apoptosis .
- Inflammation Models : Animal models treated with thiophene derivatives exhibited reduced levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-heterocycle hybrids. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Findings
In contrast, triazole-thiones (e.g., ) exhibit tautomerism, which alters electron distribution and reactivity.
Solubility and Bioavailability :
- Methoxy-substituted analogs (e.g., ) likely have higher aqueous solubility due to the electron-donating methoxy group, whereas the target compound’s fluorinated phenyl groups may favor lipid membrane penetration.
Heterocyclic Core :
- 1,2,4-Oxadiazoles (target compound) are more electron-deficient than 1,2,4-triazoles (e.g., ), affecting charge-transfer interactions and metabolic stability.
- Thiophene cores (target compound and ) contribute to planarity and π-π stacking, whereas triazole-thioethers (e.g., ) introduce conformational flexibility.
Spectral Data :
- IR spectra of triazole-thiones (e.g., ) show νC=S bands at 1247–1255 cm⁻¹, absent in oxadiazole derivatives, confirming structural differences.
- The target compound’s sulfonamide group would exhibit characteristic νS=O stretches (~1350 cm⁻¹), similar to analogs in .
Research Implications
- Medicinal Chemistry : The target compound’s dual fluorine substituents and oxadiazole core make it a candidate for targeting enzymes or receptors sensitive to electronegative motifs (e.g., kinases, GPCRs).
- Material Science : Its rigid, conjugated structure could be explored in organic electronics or as a ligand in coordination polymers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
